Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate
Description
Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative characterized by a pyrrole ring core with methyl, nitro, and ethyl carboxylate functional groups. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and electronic properties .
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9(12)7-5(2)8(11(13)14)6(3)10-7/h10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXAAUDJWAVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203062 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-44-5 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13424 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-4-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 3,5-dimethyl-1H-pyrrole-2-carboxylate followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the 4-position of the pyrrole ring. Subsequent esterification with ethanol in the presence of an acid catalyst like sulfuric acid yields the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent flow rates is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
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Reduction: : The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Substitution: : The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Amino derivatives: Formed by reduction of the nitro group.
Methoxy derivatives: Formed by nucleophilic substitution of the nitro group.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block for the synthesis of various bioactive compounds:
- Antitumor Agents : Research indicates that derivatives of pyrrole compounds, including this compound, exhibit promising antitumor activity. A study synthesized novel compounds based on this structure and tested them against human carcinoma cell lines, demonstrating significant inhibitory effects on cell proliferation .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties in various studies. Its derivatives have been evaluated for their effectiveness against different bacterial strains, indicating a role in developing new antimicrobial agents .
- Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, making it a candidate for drug design targeting enzyme-related diseases .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in materials science:
- Polymer Synthesis : Its reactivity can be harnessed in the synthesis of polymers with specific functionalities, which can be utilized in coatings and other advanced material applications.
- Dyes and Pigments : The compound may serve as an intermediate in the production of dyes due to its color properties and stability under various conditions .
Organic Synthesis Applications
In organic chemistry, this compound is valued for its versatility in synthetic pathways:
- Building Block for Complex Molecules : It can be employed as a precursor in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.
- Functionalization Reactions : The compound can undergo various functionalization reactions, enabling chemists to modify its structure for specific applications .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
Mechanism of Action
The biological activity of Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate and its derivatives often involves interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation. The ester group can also be hydrolyzed in vivo to release the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:
Key Comparisons:
Substituent Effects on Reactivity :
- The nitro group in the main compound confers stronger electron-withdrawing effects compared to acetyl or ethoxy-oxoethyl groups. This enhances electrophilicity, making it more reactive in nucleophilic substitution or redox reactions .
- Thiazolyl carbamoyl () introduces heterocyclic complexity, enabling interactions with biological targets (e.g., ion channels) .
Biological Activity :
- The nitro group may confer antimicrobial properties, whereas the thiazole derivative () exhibits local anesthetic activity . Acetyl and ethoxy-oxoethyl derivatives are less bioactive but more soluble .
Synthetic Accessibility :
- Nitration (main compound) and acetylation () are straightforward, while thiazolyl carbamoyl synthesis requires multi-step coupling .
Physicochemical Properties :
- Nitro and thiazolyl groups reduce solubility in polar solvents compared to acetyl or ethoxy-oxoethyl derivatives .
- Computational studies (e.g., density functional theory) suggest nitro-substituted pyrroles exhibit distinct electronic profiles, influencing charge distribution and hardness .
Research Findings and Data Tables
Table 1: Electronic Properties via Conceptual DFT
Note: Values estimated based on substituent effects and DFT principles .
Biological Activity
Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and findings from various studies.
Chemical Structure and Synthesis
This compound belongs to the pyrrole class of compounds, which are known for their diverse biological activities. The synthesis of this compound typically involves a Knorr-type reaction, where appropriate precursors are reacted under controlled conditions to yield the desired product. The general structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrrole derivatives can inhibit cell proliferation in various cancer cell lines, including A-431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer) cells. The IC50 values for these compounds ranged from 0.065 to 9.4 µmol/L, suggesting a promising potential for development as anticancer agents .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain pyrrole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related compounds were reported between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Case Study: Antitumor Evaluation
In a study aimed at evaluating the antitumor potential of this compound derivatives, researchers synthesized a series of compounds and assessed their efficacy against multiple human carcinoma cell lines. The results indicated that modifications to the pyrrole structure could enhance biological activity significantly .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis, potentially through inhibition of key enzymes or receptors involved in tumor growth .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄, 0–5°C, 4h | 55 | |
| Multi-component Reaction | Aniline, DEAD, 4-anisaldehyde | 48 | |
| Trichloroacetyl Pathway | Trichloroacetyl chloride, ether | 62* |
*Reported for analogous pyrrole esters.
Basic: How can spectroscopic techniques (NMR, IR, XRD) be optimized for structural elucidation?
Methodological Answer:
- NMR : Use high-field instruments (≥400 MHz) and deuterated solvents (e.g., DMSO-d₆) to resolve overlapping signals. Assign peaks via 2D experiments (COSY, HSQC):
- XRD : Single-crystal analysis reveals bond lengths (e.g., C-NO₂: ~1.487 Å) and torsion angles critical for confirming nitro group orientation .
- IR : Nitro stretching vibrations appear at 1520–1550 cm⁻¹ (asymmetric) and 1340–1380 cm⁻¹ (symmetric) .
Advanced: What computational methods (DFT, molecular modeling) predict electronic properties and reaction mechanisms?
Methodological Answer:
- DFT Studies : Use B3LYP/6-311++G(d,p) basis sets to calculate:
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Electrostatic potential maps for nucleophilic/electrophilic site identification .
- Reaction Path Search : Quantum chemical calculations (e.g., intrinsic reaction coordinate analysis) model nitration mechanisms, identifying transition states and activation energies .
- Validation : Compare computed NMR shifts (e.g., ¹³C) with experimental data using regression formulas (RMSD < 0.5 ppm validates accuracy) .
Advanced: How do multi-component reactions enhance derivative synthesis?
Methodological Answer:
Multi-component strategies reduce step count and improve atom economy:
- Example : Condensation of pyrrole esters with isoquinolinecarbonyl chlorides in dichloromethane (40–45% yields) .
- Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., TEA) to minimize side products. Microwave-assisted heating can reduce reaction time by 50% .
- Applications : Derivatives with fluorophenyl or trifluoromethyl groups show enhanced bioactivity, validated via LCMS and HPLC (>95% purity) .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare experimental XRD bond lengths (e.g., C-C: 1.395–1.443 Å) with DFT-optimized geometries . Discrepancies >0.02 Å suggest crystal packing effects or measurement errors.
- Dynamic Effects : Variable-temperature NMR (e.g., 298–323 K) identifies conformational flexibility causing signal splitting .
- Statistical Analysis : Use R-factors (<0.05) and residual density maps to assess XRD data quality. Outliers may require re-refinement .
Advanced: What role do crystal packing effects play in the compound’s stability?
Methodological Answer:
- Hydrogen Bonding : Intermolecular N-H···O interactions (2.8–3.0 Å) stabilize the nitro and ester groups, confirmed via Hirshfeld surface analysis .
- Packing Motifs : Layered arrangements reduce steric strain between methyl groups, as seen in unit cell parameters (e.g., Z' = 1 for monoclinic systems) .
- Thermal Stability : DSC/TGA data correlate packing density with decomposition temperatures (>200°C for tightly packed crystals) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
